Scientific Field: Organic Chemistry
Summary of Application: ®-Dtbm-segphos is used in the synthesis of [®-DTBM-SEGPHOS]NiCl2 for the enantioselective acetal formation from N-Propanoyl-1,3-Thiazinane-2-thione and Trimethyl Orthoformate.
Methods of Application: The process involves the reaction of ®-DTBM-SEGPHOS with NiCl2 in acetonitrile under reflux conditions.
Results or Outcomes: The reaction results in the formation of a new compound through an enantioselective acetal formation process.
Scientific Field: Chemical Intermediates
Summary of Application: ®-Dtbm-segphos is used in asymmetric catalytic hydrogenation reactions.
Methods of Application: The ligand is used in various asymmetric hydrogenations using different transition metal catalysts.
Results or Outcomes: It often performs better in reactions in which traditionally used ligands provide poor results.
Summary of Application: ®-Dtbm-segphos is used in the kinetic resolution of tertiary propargylic alcohols.
Methods of Application: The process involves the use of Pd(®-DTBM-SEGphos)Cl2 as the pre-catalyst.
Results or Outcomes: Both optically active tertiary propargylic alcohols and tetrasubstituted 2,3-allenoic acids could be easily accessed under mild reaction conditions with high efficiency and enantioselectivities.
Summary of Application: ®-Dtbm-segphos is used in the synthesis of catalysts for [3,3]-sigmatropic rearrangements.
Methods of Application: The process involves the reaction of ®-Dtbm-segphos with other reagents under specific conditions.
Results or Outcomes: The reaction results in the formation of new compounds through a [3,3]-sigmatropic rearrangement process.
Summary of Application: ®-Dtbm-segphos is used in the asymmetric intramolecular hydroacylation of ketoaldehydes.
Methods of Application: The process involves the use of ®-Dtbm-segphos as a catalyst in the reaction.
Results or Outcomes: The reaction results in the formation of new compounds through an asymmetric intramolecular hydroacylation process.
Scientific Field: Inorganic Chemistry
Summary of Application: ®-Dtbm-segphos is used in the synthesis of gold-diphosphine complexes.
Methods of Application: The process involves the reaction of ®-Dtbm-segphos with gold salts under specific conditions.
Results or Outcomes: The reaction results in the formation of gold-diphosphine complexes.
(R)-Dtbm-segphos, also known as (R)-(-)-5,5'-Bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole, is a chiral bidentate phosphine ligand widely utilized in asymmetric catalysis. Its molecular formula is C74H100O8P2, with a molecular weight of approximately 1,179.55 g/mol. This compound is characterized by its unique structure that incorporates bulky tert-butyl and methoxy groups on the phenyl rings, enhancing its steric properties and facilitating its role in catalysis .
(R)-Dtbm-segphos is primarily employed as a ligand in various catalytic reactions. Key applications include:
While (R)-Dtbm-segphos itself is not primarily recognized for biological activity, its role as a catalyst in synthesizing biologically active compounds can indirectly contribute to biological research and pharmaceutical development. The optically active products generated through its use may exhibit significant biological properties depending on their specific structures.
The synthesis of (R)-Dtbm-segphos typically involves several steps:
(R)-Dtbm-segphos finds extensive applications in various fields:
Interaction studies involving (R)-Dtbm-segphos often focus on its coordination with transition metals. For instance:
Several compounds share structural similarities with (R)-Dtbm-segphos, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
(S)-DTBM-SEGPHOS | Enantiomer of (R)-Dtbm-segphos | Different optical activity |
(R)-BIPHEP | Bidentate phosphine ligand | Less sterically hindered than Dtbm-segphos |
(R)-BINAP | Another bidentate phosphine ligand | Commonly used in asymmetric reactions |
(R)-Ph-BPE | Phosphine ligand with phenyl groups | Offers different selectivity patterns |
The uniqueness of (R)-Dtbm-segphos lies in its bulky substituents that provide enhanced steric hindrance and electronic properties compared to other ligands, allowing for improved performance in specific catalytic applications.